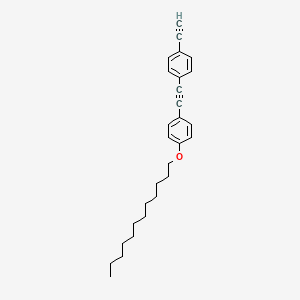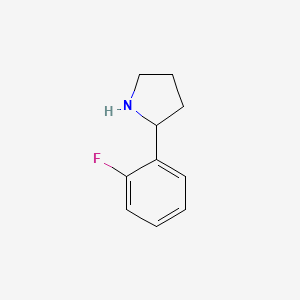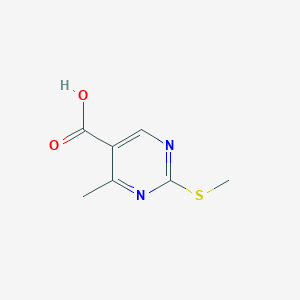
5-(Trifluoromethyl)indolin-2-one
Übersicht
Beschreibung
5-(Trifluoromethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H6F3NO and its molecular weight is 201.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
5-(Trifluoromethyl)indolin-2-one derivatives exhibit significant potential in anticancer and antimicrobial activities. For instance, a study by Bikshapathi et al. (2017) synthesized a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins, demonstrating in vitro cytotoxic activity against cancer and specific antibacterial activity against S. aureus (Bikshapathi et al., 2017).
Development as Antitumor Agents
The indolin-2-one framework is often considered a privileged heterocycle in medicinal chemistry, particularly in the treatment of cancer. A review by Chaudhari et al. (2021) discusses the development of indolin-2-one as an antitumor agent, highlighting recent progress in its synthetic development and application in cancer chemotherapy (Chaudhari et al., 2021).
Efficient Synthesis Methods
The efficient synthesis of indolin-2-one derivatives is crucial for their application in pharmaceuticals. Brahmachari and Banerjee (2014) developed a highly efficient synthesis method for pharmaceutically interesting functionalized indolin-2-ones, utilizing an eco-friendly and cost-effective approach (Brahmachari & Banerjee, 2014).
Synthesis of Novel Antitumor Agents
Haiyong et al. (2014) reported on the design, synthesis, and biological evaluation of novel indoline-3-one derivatives, including 2-(4-(trifluoromethyl)benzylidene)indolin-3-one, which showed promising antitumor activity (Haiyong et al., 2014).
Novel Synthesis Techniques
New methods for the synthesis of indolin-2-ones are continuously being explored. Dong et al. (2015) presented a method for the synthesis of indolin-2-ones using visible light-induced radical cyclization, offering a mild reaction condition alternative (Dong et al., 2015).
Applications in Receptor Research
Research by Bentley et al. (2004) explored indoline derivatives as 5-HT(2C) receptor agonists, potentially useful for the treatment of obesity. This study highlights the application of indolin-2-one derivatives in receptor-related research (Bentley et al., 2004).
Zukünftige Richtungen
Indole derivatives, which include compounds like 5-(Trifluoromethyl)indolin-2-one, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing various scaffolds of indole for screening different pharmacological activities .
Wirkmechanismus
Target of Action
The primary target of 5-(Trifluoromethyl)indolin-2-one is Topoisomerase IV . This enzyme plays a crucial role in DNA replication, making it a valuable target for various therapeutic agents .
Mode of Action
This compound interacts with its target, Topoisomerase IV, inhibiting its function . This inhibition disrupts the process of DNA replication, leading to the cessation of cellular proliferation .
Biochemical Pathways
The compound affects the biochemical pathway involving Topoisomerase IV, which is essential for DNA replication . By inhibiting this enzyme, the compound disrupts the normal cell cycle, leading to the cessation of cell proliferation .
Pharmacokinetics
This suggests that they may have good bioavailability and distribution throughout the body .
Result of Action
The inhibition of Topoisomerase IV by this compound leads to the disruption of DNA replication . This results in the cessation of cell proliferation, which can be beneficial in the treatment of conditions characterized by abnormal cell growth, such as cancer .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors.
Biochemische Analyse
Biochemical Properties
5-(Trifluoromethyl)indolin-2-one plays a crucial role in biochemical reactions, primarily due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves thioredoxin reductase, an enzyme that plays a vital role in maintaining cellular redox balance. This compound has been shown to inhibit thioredoxin reductase, leading to increased oxidative stress and activation of apoptosis signal-regulating kinase 1 (ASK1) . Additionally, this compound interacts with various signaling proteins such as ERK1/2, AKT, and STAT3, inhibiting their activity and thereby affecting cell proliferation and survival .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest in the S phase, accompanied by elevated levels of p21 and p27 expressions . Furthermore, this compound initiates mitochondrial apoptosis through the upregulation of Bax and downregulation of Bcl-2 proteins, leading to the activation of caspase 3 and PARP cleavage . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of thioredoxin reductase, which leads to the oxidation of thioredoxin and increased oxidative stress within the cell . This oxidative stress activates apoptosis signal-regulating kinase 1 (ASK1), which in turn activates p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, culminating in cell death . Additionally, this compound inhibits the activity of ERK1/2, AKT, and STAT3 signaling proteins, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures may lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have demonstrated that this compound maintains its antiproliferative and apoptotic activities in vitro, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound exhibits significant antiproliferative and apoptotic activities without causing adverse effects . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications . Threshold effects have also been noted, with a minimum effective dose required to achieve the desired therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves its conversion to 3-hydroxy indolin-2-one by the enzyme ZmBX3, followed by further hydroxylation and ring expansion to produce 2-hydroxy-3,4-dihydro-1,4-benzoxazin-3-one (HBOA) . These metabolic transformations highlight the compound’s potential to influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with specific transporters that facilitate its uptake into cells, where it accumulates in the cytoplasm and mitochondria . The localization of this compound within these cellular compartments is crucial for its biological activity, as it enables the compound to interact with its target biomolecules effectively.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antiproliferative and apoptotic effects . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANTVMNWZIWPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395698 | |
| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71293-62-4 | |
| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1306892.png)
![2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol](/img/structure/B1306893.png)

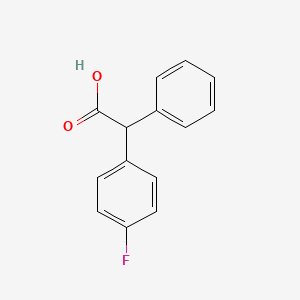
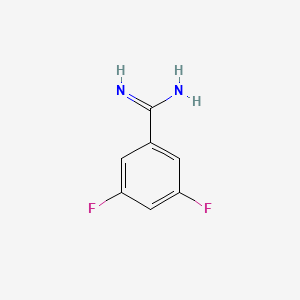

![7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1306901.png)



